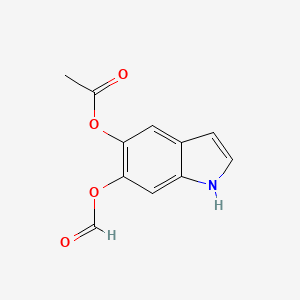

6-(Formyloxy)-1H-indol-5-yl acetate

Description

6-(Formyloxy)-1H-indol-5-yl acetate is an indole derivative characterized by the presence of a formyloxy (-OCHO) group at the 6-position and an acetyloxy (-OAc) group at the 5-position of the indole scaffold. Indole derivatives are widely studied due to their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties . The compound’s reactivity and stability are likely influenced by the electron-withdrawing formyloxy and acetyloxy groups, which may affect its solubility, metabolic stability, and intermolecular interactions.

Properties

Molecular Formula |

C11H9NO4 |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

(6-formyloxy-1H-indol-5-yl) acetate |

InChI |

InChI=1S/C11H9NO4/c1-7(14)16-11-4-8-2-3-12-9(8)5-10(11)15-6-13/h2-6,12H,1H3 |

InChI Key |

CXUZHIONVFKNPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C=CN2)OC=O |

Origin of Product |

United States |

Preparation Methods

Method Summary

- Reactants: Indole-3-carbaldehyde and chloroethyl acetate.

- Solvent: Dimethylformamide (DMF).

- Base: Anhydrous potassium carbonate (K2CO3).

- Conditions: Stirring at room temperature (~35°C) for 8 hours.

- Workup: Reaction progress monitored by thin-layer chromatography (TLC); solvent removal by rotary evaporation; recrystallization from 2-propanol-petroleum ether mixture.

- Yield: Approximately 75%.

- Melting Point: 143-145°C.

This method provides a crystalline solid of 2-(3-formyl-1H-indol-1-yl)acetate with good purity and yield, serving as a foundation for further modifications.

Formylation and Protection Strategies

Formylation at the indole ring, especially at the 6-position, is often achieved using the Vilsmeier–Haack reaction or related formylation methods. However, direct formylation without protecting hydroxyl groups leads to complex mixtures.

Protection of Hydroxyl Groups

- Hydroxyl groups on intermediates are protected by acetylation to prevent side reactions during formylation.

- Acetylation is typically done using acetic anhydride or acetyl chloride under mild conditions.

- After formylation, deacetylation is performed to regenerate free hydroxyl groups.

This sequence ensures selective formylation and high purity of the target compound.

Catalytic Condensation and Oxidation Steps

To assemble complex indole derivatives, condensation reactions catalyzed by Lewis acids such as dysprosium triflate (Dy(OTf)3) are employed.

- Condensation of (1H-indol-1-yl)alkanols with aldehydes in methanol under reflux.

- Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in tetrahydrofuran (THF).

- Acid treatment (e.g., HCl) to finalize the product.

These steps are crucial for constructing the indole framework with the desired functional groups, including formyloxy and acetate moieties.

Representative Data Table of Key Reaction Parameters

| Step | Reactants/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation to form acetate | Indole-3-carbaldehyde + chloroethyl acetate + K2CO3 | DMF | 35°C | 8 hours | 75 | Monitored by TLC; recrystallized |

| Hydroxyl protection (acetylation) | Acetic anhydride or acetyl chloride | Suitable solvent | Room temp | 1-2 hours | High | Protects hydroxyl groups for formylation |

| Formylation (Vilsmeier–Haack) | Protected intermediate + DMF-DMA + pyrrolidine | DMF | 110°C | 4 hours | Moderate | Requires protection to avoid side products |

| Condensation catalysis | (1H-indol-1-yl)alkanols + aldehydes + Dy(OTf)3 | Methanol | Reflux | Several hrs | Moderate | Followed by oxidation and acid treatment |

| Oxidation | DDQ in THF + HCl treatment | THF | Room temp | 1-2 hours | Moderate | Finalizes the target compound |

Research Findings and Considerations

- Protection is essential: Attempts to formylate hydroxyl-containing intermediates without protection result in complex mixtures and low yields.

- Reaction monitoring: TLC and HPLC are standard for monitoring reaction progress and purity.

- Catalyst choice: Dysprosium triflate is effective for condensation steps, providing good selectivity and yields.

- Scalability: The described methods have been optimized for moderate scale synthesis, with potential for scale-up given careful control of reaction parameters.

- Characterization: Products are typically characterized by NMR spectroscopy, high-resolution mass spectrometry (HRMS), and melting point analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Formyloxy)-1H-indol-5-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or amides.

Scientific Research Applications

6-(Formyloxy)-1H-indol-5-yl acetate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Formyloxy)-1H-indol-5-yl acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The formyloxy and acetate groups can also influence its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.

Comparison with Similar Compounds

Key Compounds for Comparison:

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate (): Substituents: Bromo (5-position), chloro (6-position), acetyloxy (3-position). Molecular Weight (MW): ~389.6 g/mol (estimated).

2-(6-Methyl-1H-indol-3-yl)acetic acid ():

- Substituents: Methyl (6-position), acetic acid (3-position).

- MW: 189.21 g/mol.

- Properties: The carboxylic acid group increases polarity, favoring solubility in polar solvents.

1-(5-Methyl-1H-indol-6-yl)ethan-1-one (): Substituents: Methyl (5-position), acetyl (6-position). MW: 187.22 g/mol.

Comparative Table:

| Compound | Substituents (Positions) | Molecular Weight (g/mol) | Key Physicochemical Features |

|---|---|---|---|

| 6-(Formyloxy)-1H-indol-5-yl acetate | Formyloxy (6), Acetate (5) | ~235.2 (estimated) | Moderate polarity; ester groups may enhance metabolic lability |

| 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate | Br (5), Cl (6), Acetate (3) | ~389.6 | High lipophilicity; halogens may confer cytotoxicity |

| 2-(6-Methyl-1H-indol-3-yl)acetic acid | Methyl (6), COOH (3) | 189.21 | High solubility in polar solvents; acidic proton enables salt formation |

| 1-(5-Methyl-1H-indol-6-yl)ethan-1-one | Methyl (5), Acetyl (6) | 187.22 | Electron-withdrawing acetyl group stabilizes aromatic system |

Q & A

Q. What are the optimal synthetic routes for 6-(Formyloxy)-1H-indol-5-yl acetate, and how do functional group positioning influence reaction yields?

- Methodological Answer : The synthesis of 6-(Formyloxy)-1H-indol-5-yl acetate requires careful selection of protecting groups due to the reactivity of the formyloxy and acetate moieties. A multi-step approach is recommended:

Indole Core Functionalization : Start with 5-hydroxyindole derivatives. Introduce the formyloxy group via esterification under mild acidic conditions to avoid hydrolysis of sensitive groups .

Acetylation : Use acetic anhydride in the presence of a catalyst (e.g., DMAP) to acetylate the 5-hydroxyl group. Monitor reaction progress via TLC or HPLC to prevent over-acetylation.

- Key Consideration : The meta positioning of the formyloxy and acetate groups on the indole ring may sterically hinder reactions, necessitating lower temperatures (0–5°C) for selective modifications .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 6-(Formyloxy)-1H-indol-5-yl acetate from structural analogs?

- Methodological Answer :

- ¹H NMR : The acetate methyl group (~2.1 ppm) and formyloxy proton (~8.1 ppm) are diagnostic. Compare with analogs like 5-methoxy-1H-indol-6-ol (methoxy at ~3.8 ppm) .

- IR : Look for ester C=O stretches (~1740 cm⁻¹ for acetate, ~1720 cm⁻¹ for formyloxy).

- Mass Spectrometry : The molecular ion peak (M⁺) should match the exact mass (C₁₁H₉NO₄: 219.05 g/mol). Fragmentation patterns differ from methoxy or hydroxyl-substituted indoles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) predict side reactions during the synthesis of 6-(Formyloxy)-1H-indol-5-yl acetate?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model intermediates and transition states. For example, assess the stability of the formyloxy group under acidic conditions, which may hydrolyze to a hydroxyl group if unprotected .

- Reaction Path Search : Tools like GRRM or AFIR can identify competing pathways, such as unintended cyclization or decarboxylation. Optimize solvent polarity (e.g., DCM vs. THF) to suppress side reactions .

Q. How do contradictory data on the biological activity of 6-(Formyloxy)-1H-indol-5-yl acetate arise, and what strategies resolve these discrepancies?

- Methodological Answer :

- Source Analysis : Contradictions often stem from impurities (e.g., residual acetic acid) or structural analogs. For example, 5-methoxy-1H-indol-6-ol lacks the formyloxy group, altering solubility and receptor binding .

- Resolution Strategies :

Purification : Use preparative HPLC with a C18 column to isolate the compound to >98% purity.

Dose-Response Studies : Perform assays across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.

Structural Confirmation : Validate via X-ray crystallography (as in ) to rule out isomerization .

Q. What factorial design approaches optimize reaction conditions for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Full Factorial Design : Test variables like temperature (20–60°C), catalyst loading (0.1–1.0 equiv), and reaction time (2–12 hrs). Use ANOVA to identify significant factors affecting yield .

- Case Study : A 2³ design (3 factors, 2 levels) reduced byproducts by 40% when optimizing acetylation steps. Key findings: Higher catalyst loading (0.8 equiv) and lower temperature (25°C) improved selectivity .

Methodological Considerations

- Safety : Handle reactive intermediates (e.g., formyl chloride) in a fume hood with PPE (gloves, goggles). Follow protocols for waste disposal (S61 guidelines) .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent batch) to mitigate variability. Use internal standards (e.g., deuterated analogs) in NMR for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.